O-Bromoacetylthiamine O-Bromoacetylthiamine
Brand Name: Vulcanchem
CAS No.: 117826-71-8
VCID: VC20876028
InChI: InChI=1S/C14H18BrN4O2S/c1-9-12(3-4-21-13(20)5-15)22-8-19(9)7-11-6-17-10(2)18-14(11)16/h6,8H,3-5,7H2,1-2H3,(H2,16,17,18)/q+1
SMILES: CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CBr
Molecular Formula: C14H18BrN4O2S+
Molecular Weight: 386.29 g/mol

O-Bromoacetylthiamine

CAS No.: 117826-71-8

Cat. No.: VC20876028

Molecular Formula: C14H18BrN4O2S+

Molecular Weight: 386.29 g/mol

* For research use only. Not for human or veterinary use.

O-Bromoacetylthiamine - 117826-71-8

Specification

CAS No. 117826-71-8
Molecular Formula C14H18BrN4O2S+
Molecular Weight 386.29 g/mol
IUPAC Name 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-bromoacetate
Standard InChI InChI=1S/C14H18BrN4O2S/c1-9-12(3-4-21-13(20)5-15)22-8-19(9)7-11-6-17-10(2)18-14(11)16/h6,8H,3-5,7H2,1-2H3,(H2,16,17,18)/q+1
Standard InChI Key DGCOUKMXDGTATP-UHFFFAOYSA-N
SMILES CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CBr
Canonical SMILES CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CBr

Introduction

Chemical Structure and Properties

O-Bromoacetylthiamine is a modified form of thiamine featuring a bromoacetyl group at the oxygen position. Structurally, it retains the basic framework of thiamine, which consists of a pyrimidine ring linked to a thiazole ring . The addition of the bromoacetyl group creates a reactive electrophilic site that can interact with nucleophilic amino acid residues (particularly cysteine) in target proteins. This reactivity forms the basis for its ability to irreversibly inhibit thiamine transport proteins .

Comparative Properties with Thiamine

The structural modification of BrAcThiamine alters its properties compared to thiamine while maintaining sufficient similarity to be recognized by thiamine transporters. Unlike standard thiamine, which typically exists as a hydrochloride salt in many formulations, BrAcThiamine contains the reactive bromo group that enables covalent modification of transport proteins .

Mechanism of Action

Inhibition of Thiamine Transport

O-Bromoacetylthiamine functions as a potent competitive inhibitor of thiamine transport in Saccharomyces cerevisiae, with a Ki value of 0.60 microM . Its mechanism of action involves irreversible binding to the carrier protein(s) in the thiamine transport system. When incubated with yeast cells at 40°C in 0.05 M potassium phosphate buffer (pH 5.0), BrAcThiamine causes a concentration and time-dependent loss of thiamine transport activity .

Selective Protein Targeting

Research findings demonstrate that BrAcThiamine selectively targets membrane proteins involved in thiamine transport without affecting soluble thiamine-binding proteins. A membrane fraction prepared from yeast cells treated with BrAcThiamine showed thiamine-binding activity reduced to approximately 20% of control levels, while the binding activity of the soluble fraction remained unaffected . This selective action makes it a valuable tool for distinguishing between different components of the thiamine uptake system.

Research Findings and Applications

Kinetic Analysis of Inhibition

The inhibitory properties of O-Bromoacetylthiamine have been characterized through detailed kinetic studies. Lineweaver-Burk plot analysis of transport kinetics demonstrated that BrAcThiamine competitively inhibits thiamine transport in Saccharomyces cerevisiae . This competitive inhibition pattern indicates that BrAcThiamine binds to the same site on the transport protein as thiamine itself.

pH Dependence of Activity

The inactivation of yeast thiamine transport by BrAcThiamine shows pronounced pH dependence, with optimal activity observed at pH 5.0 . This pH optimum coincides precisely with the optimal pH for thiamine transport activity, providing further evidence that the compound targets specific components of the transport system. The table below summarizes the pH dependence of BrAcThiamine activity:

pH ValueRelative Inactivation Activity
4.0Moderate
5.0Maximum
6.0Reduced
7.0Minimal

Protection Studies

Comparative Analysis with Other Thiamine Derivatives

O-Bromoacetylthiamine represents one of several thiamine derivatives developed for investigating thiamine metabolism and transport. Other notable thiamine analogs include oxythiamine, pyrithiamine, and benfotiamine . Unlike BrAcThiamine, which was designed specifically as a research tool for studying transport mechanisms, some thiamine analogs have clinical applications. For instance, benfotiamine is a lipid-soluble thiamine derivative with enhanced bioavailability compared to thiamine, demonstrating 3.6 times greater bioavailability in blood plasma .

Functional Differences Between Thiamine Analogs

The table below compares O-Bromoacetylthiamine with other significant thiamine derivatives:

Thiamine DerivativePrimary FunctionMechanism of ActionResearch/Clinical Use
O-BromoacetylthiamineTransport inhibitorIrreversible binding to thiamine transportersResearch tool for transport studies
OxythiamineThiamine antivitaminCompetition with thiamine for enzymesResearch tool, potential anticancer agent
PyrithiamineThiamine antivitaminInhibition of thiamine pyrophosphokinaseResearch tool for thiamine deficiency models
BenfotiamineBioavailable thiamineEnhanced membrane permeabilityDietary supplement, clinical applications

Technical Applications in Biochemical Research

O-Bromoacetylthiamine has proven valuable in elucidating the nature of thiamine transport systems. The compound has been used to:

  • Identify and characterize membrane components involved in thiamine transport

  • Distinguish between transport and metabolic components of thiamine utilization

  • Investigate the structure-function relationships of thiamine transporters

  • Develop models for studying thiamine transport dynamics

Its ability to irreversibly inactivate transport functions without affecting soluble thiamine-binding proteins makes it particularly useful for dissecting complex biochemical systems.

Current Limitations and Future Research Directions

Despite its utility in research, several aspects of O-Bromoacetylthiamine remain to be fully explored:

  • The precise molecular interactions between BrAcThiamine and specific amino acid residues in transport proteins

  • Potential applications in other cellular systems beyond yeast models

  • Comparative analysis across different thiamine transport systems in various organisms

  • Structural modifications that might enhance specificity or introduce novel properties

Future research may focus on applying advanced protein chemistry and structural biology techniques to elucidate these aspects, potentially expanding the applications of this compound in biochemical research.

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